
(2,5-Difluorophenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic molecules that are of interest due to their complex fluorinated structures and potential biological activities. The incorporation of trifluoromethyl groups and oxadiazole rings into molecules can impart unique chemical and physical properties, making such compounds valuable for various applications, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of similar fluorinated compounds typically involves multi-step reactions, including substitution reactions to introduce fluorine atoms and the construction of the oxadiazole ring. These processes require precise conditions to ensure the correct functional groups are introduced at the desired positions on the molecule (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this category is often confirmed using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction can provide detailed insights into the crystal structure, enabling a better understanding of the compound's conformation and stereochemistry. Density functional theory (DFT) calculations further support these findings by predicting the molecular geometry and electronic structure (Huang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Oxadiazole Derivatives
Oxadiazoles, specifically the 1,3,4-oxadiazole derivatives, are notable for their wide range of pharmacological activities. The peculiar structure of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors in biological systems, eliciting a spectrum of bioactivities. Research highlights the development of 1,3,4-oxadiazole-based compounds across the medicinal chemistry landscape, showcasing their significance in treatments for cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, histaminic reactions, parasitic infections, obesity, and viral diseases. These findings underline the therapeutic potential of 1,3,4-oxadiazole derivatives in addressing a myriad of health conditions, which could extend to derivatives like (2,5-Difluorophenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (Verma et al., 2019).
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for the synthesis of compounds aimed at treating human diseases. Its incorporation into drug molecules is prized for the ability to efficiently explore pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage. Bioactive molecules characterized by the pyrrolidine ring exhibit selectivity towards various biological targets, demonstrating the versatility of this scaffold in drug design. This information supports the potential of pyrrolidine-containing compounds, such as (2,5-Difluorophenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone, in generating novel therapeutics (Li Petri et al., 2021).
Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals due to its ability to enhance the metabolic stability, lipophilicity, and bioavailability of organic molecules. Its presence in a molecule, especially on specific positions of certain nuclei like pyrazoles, has been associated with significant variations in the activity profile of compounds. Trifluoromethylpyrazoles, for example, have been emphasized for their anti-inflammatory and antibacterial properties, suggesting the impact of trifluoromethyl substitution on the biological activity of molecules. This insight into the role of the trifluoromethyl group aligns with the interest in exploring compounds bearing this moiety for improved therapeutic outcomes (Kaur et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-difluorophenyl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5N3O2/c15-8-1-2-10(16)9(5-8)12(23)22-4-3-7(6-22)11-20-13(24-21-11)14(17,18)19/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQXZGLIWLCTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluorophenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

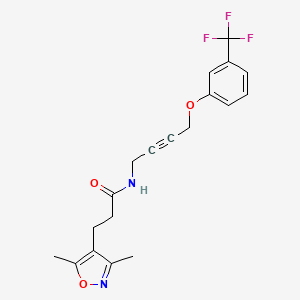

![Racemic-(2R,3aS,7aR)-1-benzyl 5-tert-butyl 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(6H)-dicarboxylate](/img/structure/B2483043.png)
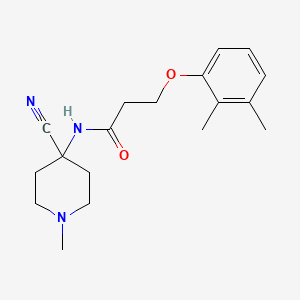
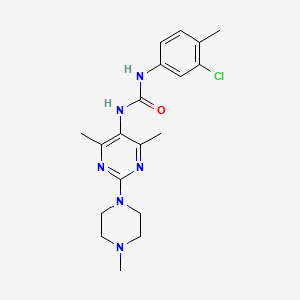
![N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine](/img/structure/B2483049.png)
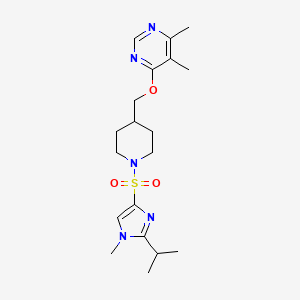
![(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2483052.png)

![1-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2483054.png)
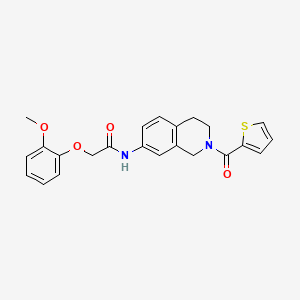
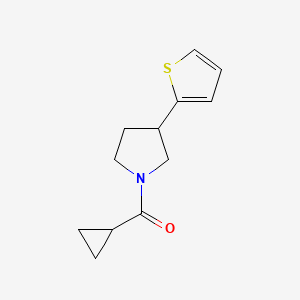

![Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483063.png)